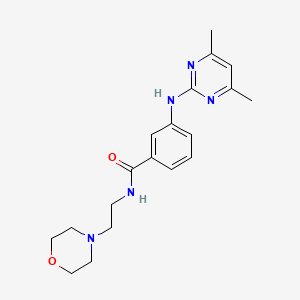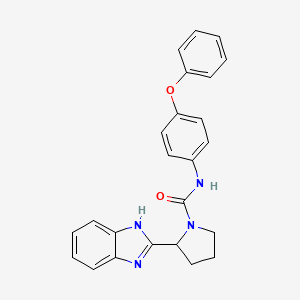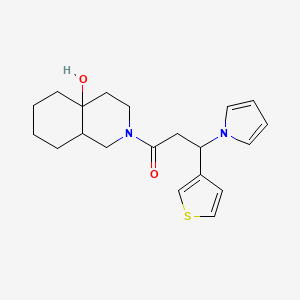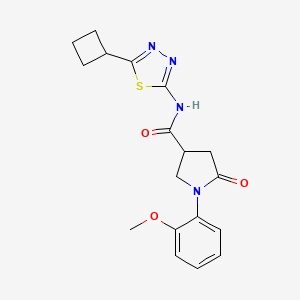
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazole ring, a phthalazine core, and a tert-butyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the phthalazine core. Common synthetic routes may include:
Formation of the Thiazole Ring: This step often involves the reaction of a suitable precursor with sulfur and a halogenated compound under controlled conditions.
Formation of the Phthalazine Core: This step may involve the cyclization of a suitable precursor in the presence of a catalyst.
Coupling of the Thiazole and Phthalazine Units: This step involves the coupling of the two units under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-Butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und krebshemmende Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen in der Arzneimittelentwicklung.
Industrie: Wird zur Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(4-tert-Butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-cyanoacetamid
- N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamid
- tert-Butylbromessigsäureester
Einzigartigkeit
N-(4-tert-Butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazin-1-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig
Eigenschaften
Molekularformel |
C17H18N4O2S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C17H18N4O2S/c1-17(2,3)12-9-24-16(18-12)19-14(22)13-10-7-5-6-8-11(10)15(23)21(4)20-13/h5-9H,1-4H3,(H,18,19,22) |
InChI-Schlüssel |
ACLKCSSVGZRALD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10999620.png)

![6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10999631.png)
![methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10999639.png)

![2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999662.png)
![2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B10999671.png)

![1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10999678.png)


![4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B10999705.png)
